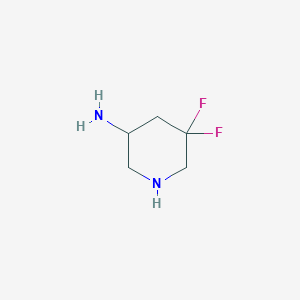
5,5-Difluoropiperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Difluoropiperidin-3-amine is a fluorinated organic compound with the molecular formula C5H10F2N
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidin-3-amine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 2,2-difluoro-4-pentenoic acid with lithium aluminum hydride (LiAlH4) to produce 2,2-difluoropent-4-en-1-ol, which is then converted to the desired amine through a series of steps involving tosyl chloride and pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, ensuring high yield and purity.
化学反应分析
Types of Reactions: 5,5-Difluoropiperidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or halogenating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different functionalized piperidines.
科学研究应用
5,5-Difluoropiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5,5-Difluoropiperidin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to affect various biochemical pathways through its unique chemical structure .
相似化合物的比较
- 5-Amino-3,3-difluoropiperidine
- 5-Hydroxy-3,3-difluoropiperidine
- 3,5-Difluoropyridine
Comparison: Compared to these similar compounds, 5,5-Difluoropiperidin-3-amine stands out due to its specific substitution pattern and the presence of both fluorine atoms on the same carbon. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
生物活性
5,5-Difluoropiperidin-3-amine, also known as (3R)-5,5-Difluoropiperidin-3-amine, is a fluorinated derivative of piperidine that has garnered attention for its significant biological activities. This compound is characterized by the presence of two fluorine atoms at the 5-position and an amino group at the 3-position of the piperidine ring. Its unique structural configuration influences both its chemical reactivity and biological interactions, making it a subject of interest in pharmacological research.
The molecular formula for this compound is C5H8F2N. The introduction of fluorine atoms enhances the lipophilicity of the compound, potentially improving its bioavailability and receptor binding affinity. The synthesis typically involves several steps optimized for yield and purity, utilizing reagents such as hydrogen peroxide and lithium aluminum hydride for various transformations .
The biological activity of this compound is primarily associated with its role as an enzyme inhibitor . Notably, it has been studied for its potential to inhibit dipeptidyl peptidase-4 (DPP-4) , an enzyme crucial in glucose metabolism. Inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion and improve glycemic control, positioning this compound as a candidate for diabetes treatment .
Biological Activities
- Melanocortin Receptor Antagonism : Research indicates that this compound may act as a melanocortin receptor antagonist. This activity can influence metabolic and inflammatory pathways, suggesting potential therapeutic applications in obesity and related disorders .
- Blood-Brain Barrier Penetration : The compound exhibits properties that allow it to cross the blood-brain barrier effectively. This characteristic is particularly beneficial for developing treatments targeting central nervous system conditions such as cancer and senile dementia .
- Protein Kinase Inhibition : Studies have shown that derivatives of difluoropiperidine compounds can function as protein kinase inhibitors, which are valuable in treating various cancers by targeting pathways involved in tumor growth .
Comparative Analysis with Analog Compounds
The following table summarizes some notable analogs of this compound and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Fluorophenyl)-piperidin-3-amine | Monofluorinated; aromatic substitution | Enhanced selectivity for certain receptors |
| 5-Methylpiperidin-3-amine | No fluorine; simple methyl substitution | Broader activity spectrum |
| 4-(Trifluoromethyl)piperidin-3-amine | Trifluoromethyl group; increased lipophilicity | Potentially higher metabolic stability |
| (3S)-N-(2-Methoxyethyl)piperidin-3-amine | Ether functionality; increased solubility | Improved pharmacokinetic properties |
The dual fluorination at the 5-position significantly alters the electronic properties and biological interactions compared to its analogs, potentially leading to distinct pharmacological profiles advantageous in drug development .
Case Studies
Recent studies have focused on the compound's interaction with various biological targets:
- DPP-4 Inhibition : In vitro studies demonstrated that this compound binds effectively to DPP-4, leading to enhanced insulin secretion from pancreatic beta cells. This mechanism has been explored in animal models to assess its efficacy in improving blood glucose levels .
- Melanocortin Receptor Binding : Interaction studies using radiolabeled versions of the compound have shown selective binding to melanocortin receptors. Molecular docking simulations further support these findings by predicting interaction sites and affinities with various targets .
属性
分子式 |
C5H10F2N2 |
|---|---|
分子量 |
136.14 g/mol |
IUPAC 名称 |
5,5-difluoropiperidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-4(8)2-9-3-5/h4,9H,1-3,8H2 |
InChI 键 |
RMVWISBUNRRXGM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CNCC1(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















